molecular formula C8H16N2OS B13223970 N-methyl-2-(piperidin-4-ylsulfanyl)acetamide

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide

Cat. No.: B13223970
M. Wt: 188.29 g/mol
InChI Key: JNBXXIMSKLLUOR-UHFFFAOYSA-N
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Description

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide is a chemical compound with the molecular formula C8H16N2OS It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(piperidin-4-ylsulfanyl)acetamide typically involves the reaction of piperidine derivatives with methylating agents and acylating agents. One common method is the reaction of 4-piperidinethiol with methyl bromoacetate, followed by hydrolysis and subsequent methylation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amide group.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted amides.

Scientific Research Applications

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-(piperidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom and the amide group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(piperidin-4-ylthio)acetamide
  • N-methyl-2-(piperidin-4-ylsulfinyl)acetamide
  • N-methyl-2-(piperidin-4-ylsulfonyl)acetamide

Uniqueness

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties compared to its sulfinyl and sulfonyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

N-methyl-2-piperidin-4-ylsulfanylacetamide

InChI

InChI=1S/C8H16N2OS/c1-9-8(11)6-12-7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11)

InChI Key

JNBXXIMSKLLUOR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CSC1CCNCC1

Origin of Product

United States

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